![molecular formula C27H21FN2O4S B15284026 1,3-Benzodioxol-5-yl{5-fluoro-7'-phenyl-1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl}methanone](/img/structure/B15284026.png)
1,3-Benzodioxol-5-yl{5-fluoro-7'-phenyl-1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl}methanone
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Overview
Description
1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, indole, and thiazole moieties
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone typically involves multi-step organic synthesis. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the benzodioxole and indole intermediates. These intermediates are then subjected to various coupling reactions to form the final spiro compound.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods: Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and indole moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products depend on the specific reaction conditions but may include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl{5-fluoro-7’-phenyl-1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’-yl}methanone can be compared with similar compounds:
Similar Compounds: Compounds such as 1,3-benzodioxole, indole derivatives, and thiazole-containing molecules.
Uniqueness: The unique combination of benzodioxole, fluorophenyl, indole, and thiazole moieties in a spiro structure sets it apart from other compounds.
List of Similar Compounds:
Properties
Molecular Formula |
C27H21FN2O4S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(3R)-6'-(1,3-benzodioxole-5-carbonyl)-5-fluoro-7'-phenylspiro[1H-indole-3,5'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-2-one |
InChI |
InChI=1S/C27H21FN2O4S/c28-17-7-8-19-18(11-17)27(26(32)29-19)24(25(31)16-6-9-21-22(10-16)34-14-33-21)23(15-4-2-1-3-5-15)20-12-35-13-30(20)27/h1-11,20,23-24H,12-14H2,(H,29,32)/t20?,23?,24?,27-/m0/s1 |
InChI Key |
ULEDRDXPEYODTR-UAFIWSKHSA-N |
Isomeric SMILES |
C1C2C(C([C@@]3(N2CS1)C4=C(C=CC(=C4)F)NC3=O)C(=O)C5=CC6=C(C=C5)OCO6)C7=CC=CC=C7 |
Canonical SMILES |
C1C2C(C(C3(N2CS1)C4=C(C=CC(=C4)F)NC3=O)C(=O)C5=CC6=C(C=C5)OCO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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